molecular formula C13H18 B13813289 1-(3-Methylphenyl)-4-methyl-3-pentene CAS No. 51082-26-9

1-(3-Methylphenyl)-4-methyl-3-pentene

Cat. No.: B13813289
CAS No.: 51082-26-9
M. Wt: 174.28 g/mol
InChI Key: MMRSOIRVYUDAHI-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-methyl-3-pentene is an organic compound characterized by its unique structure, which includes a methylphenyl group attached to a pentene chain

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-4-methyl-3-pentene can be achieved through several routes. One common method involves the alkylation of 3-methylphenyl derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkyl halide to form the desired product.

Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. For example, transition metal catalysts such as palladium or nickel can be employed in cross-coupling reactions to efficiently produce this compound on a larger scale.

Chemical Reactions Analysis

1-(3-Methylphenyl)-4-methyl-3-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the pentene chain, yielding saturated hydrocarbons.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methylphenyl)-4-methyl-3-pentene has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic hydrocarbons.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-4-methyl-3-pentene exerts its effects depends on its interaction with molecular targets. For instance, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation or cleavage. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(3-Methylphenyl)-4-methyl-3-pentene can be compared with similar compounds such as:

    1-(4-Methylphenyl)-4-methyl-3-pentene: Differing by the position of the methyl group on the phenyl ring, this compound may exhibit different reactivity and selectivity in chemical reactions.

    1-(3-Methylphenyl)-4-methyl-2-pentene:

    1-(3-Methylphenyl)-4-methyl-3-butene: A shorter alkyl chain may result in different physical and chemical characteristics.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and suitability for various applications in research and industry.

Properties

IUPAC Name

1-methyl-3-(4-methylpent-3-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRSOIRVYUDAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341014
Record name 1-(3-METHYLPHENYL)-4-METHYL-3-PENTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51082-26-9
Record name 1-(3-METHYLPHENYL)-4-METHYL-3-PENTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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